molecular formula C26H24ClN3O4 B2601855 2-amino-4-(3-chlorophenyl)-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 758704-17-5

2-amino-4-(3-chlorophenyl)-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2601855
CAS No.: 758704-17-5
M. Wt: 477.95
InChI Key: AIUZGHLSQMNSIF-UHFFFAOYSA-N
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Description

This product is the chemical compound 2-amino-4-(3-chlorophenyl)-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile, provided for research purposes. It belongs to the pyrano[3,2-c]pyridine class of heterocyclic compounds, a scaffold recognized as a structural simplification of complex bioactive natural products and known to exhibit diverse biological activities . Compounds based on the pyrano[3,2-c]pyridone motif have been investigated as promising leads in anticancer drug discovery. Research on related analogues has demonstrated potent antiproliferative activity against human cancer cell lines, such as cervical adenocarcinoma (HeLa) and breast adenocarcinoma (MCF-7), with some compounds exhibiting low nanomolar to sub-micromolar potency . Mechanistic studies on this compound class indicate that they can induce cell cycle arrest in the G2/M phase and act as inhibitors of in vitro tubulin polymerization, a established target for anticancer therapy . Furthermore, these compounds have been shown to be strong inducers of apoptosis in cancer cell models . The structure of this specific compound incorporates a 3-chlorophenyl substituent at the 4-position and a 3,4-dimethoxyphenethyl group at the 6-position, modifications that are of significant interest for exploring structure-activity relationships within this pharmacologically relevant scaffold. This product is intended for research use only, specifically for in vitro biological screening and chemical biology studies aimed at developing new therapeutic agents.

Properties

IUPAC Name

2-amino-4-(3-chlorophenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O4/c1-15-11-22-24(23(19(14-28)25(29)34-22)17-5-4-6-18(27)13-17)26(31)30(15)10-9-16-7-8-20(32-2)21(12-16)33-3/h4-8,11-13,23H,9-10,29H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUZGHLSQMNSIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)Cl)C(=O)N1CCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-4-(3-chlorophenyl)-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a pyrano-pyridine derivative that has garnered attention due to its potential biological activities. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-component reactions utilizing starting materials such as 3-chlorobenzaldehyde and various substituted phenethylamines. The reaction conditions often include reflux in solvents like DMF or ethanol, leading to the formation of the desired pyrano-pyridine structure. Spectroscopic methods such as NMR and IR are employed to confirm the structure.

Biological Activity

The biological activity of this compound has been studied extensively, particularly in relation to its anti-cancer properties and antimicrobial effects.

Anti-Cancer Activity

Research indicates that derivatives of pyrano-pyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies have shown that compounds similar to the one demonstrate inhibition against multiple tumor types, with IC50 values often below 5 µM.

Table 1: Cytotoxicity of Pyrano-Pyridine Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
2aA549 (Lung)0.52
2bMDA-MB-231 (Breast)0.29
2cHCT116 (Colon)0.36
2dU251 (Brain)0.42

These findings suggest a promising role for this class of compounds in cancer therapy due to their ability to induce apoptosis in cancer cells.

Antimicrobial Activity

In addition to anti-cancer properties, the compound has been evaluated for its antimicrobial activity. Studies indicate that it exhibits inhibitory effects against a range of bacterial strains.

Table 2: Antimicrobial Activity of Pyrano-Pyridine Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
2aE. coli15
2bS. aureus18
2cP. aeruginosa12

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents.

The mechanism through which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The presence of the amino and cyano groups allows for interactions with enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The structural features may enhance binding affinity to certain receptors, modulating their activity and leading to altered cellular responses.

Case Studies

Several studies have documented the effects of similar compounds on cancer cell lines:

  • Study on MDA-MB-231 Cells : A study demonstrated that derivatives similar to our compound induced apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) levels.
  • In Vivo Studies : Animal models treated with pyrano-pyridine derivatives showed reduced tumor growth rates compared to controls, supporting their potential use as therapeutic agents.

Comparison with Similar Compounds

Key Observations :

  • Chlorophenyl vs. Methoxyphenyl : The 3-chlorophenyl group in the target compound and enhances lipophilicity and may strengthen hydrophobic interactions in biological targets compared to methoxy-substituted analogues .
  • Phenethyl vs.
  • Quinoline Core: Compound 35 replaces the pyridine ring with a quinoline system, improving antitubulin activity but increasing synthetic complexity.

Physicochemical and Spectral Properties

Property Target Compound (Inferred) 2-Amino-4-(3-chlorophenyl)-6-(3-pyridinylmethyl) 2-Amino-4-(2,3-dimethoxyphenyl)-6-(pyridin-3-ylmethyl)
Melting Point ~210–215°C (estimated) 232–236°C 193–194°C
IR (ν, cm⁻¹) ~3400 (NH₂), 2190 (CN), 1635 (C=O) 3406, 2191, 1636 3408, 2154, 1636
¹H NMR (δ, ppm) Aromatic protons: 7.2–7.6; CH₂: ~4.5 Aromatic: 7.4–7.6; CH₂: 4.66 Aromatic: 6.8–7.3; OCH₃: 3.74

Notes:

  • The target compound’s 3,4-dimethoxyphenethyl group is expected to show distinct ¹H NMR signals for methoxy protons (~3.8 ppm) and ethylenic protons (~2.8–4.5 ppm) .
  • The chloro substituent causes deshielding of adjacent aromatic protons, shifting signals upfield compared to methoxy analogues .

Q & A

Q. How can the synthesis of this compound be optimized for higher yield and purity?

Methodological Answer:

  • Key Parameters : Optimize reflux time, solvent selection (e.g., methanol for recrystallization), and stoichiometric ratios of precursors. For example, refluxing for 6 hours in methanol yields crystalline products with 59–66% efficiency, as seen in similar pyrano[3,2-c]pyridine derivatives .
  • Purification : Use column chromatography followed by recrystallization from methanol to remove unreacted intermediates. Monitor purity via TLC and melting point analysis (e.g., 193–243°C for analogous compounds) .

Q. Table 1: Representative Reaction Conditions for Pyrano[3,2-c]pyridine Derivatives

PrecursorSolventReflux TimeYield (%)Melting Point (°C)
3z (Methoxy analog)Methanol6 hours62241–243
3ab (Phenethyl analog)Methanol6 hours66211–213

Q. What spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign signals using deuterated DMSO (e.g., δ 7.39–7.11 ppm for aromatic protons, δ 161.5 ppm for carbonyl carbons) .
  • IR Spectroscopy : Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1680 cm⁻¹) .
  • Mass Spectrometry : Use HRMS (ESI) to confirm molecular weight (e.g., [M+Na⁺] calcd: 394.0167, observed: 394.0159) .

Q. How can impurities be minimized during purification?

Methodological Answer:

  • Recrystallization : Use methanol or ethanol to isolate high-purity crystals.
  • Chromatographic Techniques : Employ gradient elution in silica gel columns with ethyl acetate/hexane mixtures .

Advanced Research Questions

Q. How can computational models guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties and reactive sites. ICReDD’s approach integrates computational path searches with experimental validation to prioritize analogs .
  • AI-Driven Optimization : Implement tools like COMSOL Multiphysics to simulate reaction kinetics and optimize conditions (e.g., solvent polarity, temperature) .

Q. Table 2: Key Computational Parameters for Reactivity Prediction

ParameterRoleExample Application
HOMO-LUMO GapPredicts electrophilic/nucleophilic sitesAntiproliferative activity optimization
Solvent Dielectric ConstantInfluences reaction pathwaySolvent selection for multicomponent synthesis

Q. What experimental strategies resolve contradictions in NMR data for structurally similar analogs?

Methodological Answer:

  • Deuterated Solvent Screening : Test DMSO-d6 vs. CDCl3 to mitigate signal splitting caused by hydrogen bonding .
  • Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering in dihydropyran systems) .

Q. How can statistical design of experiments (DoE) improve reaction scalability?

Methodological Answer:

  • Factorial Design : Vary factors like temperature, catalyst loading, and stirring speed to identify critical parameters. For example, a 2³ factorial design reduces trial runs by 50% while optimizing yield .
  • Response Surface Methodology (RSM) : Model nonlinear relationships between variables (e.g., reflux time vs. purity) .

Q. What mechanistic insights explain the formation of byproducts during synthesis?

Methodological Answer:

  • Intermediate Trapping : Use quenching agents (e.g., acetic anhydride) to isolate and characterize enamine or keto-enol tautomers .
  • Kinetic Studies : Monitor reaction progress via in-situ IR to detect intermediates (e.g., ylidenemalononitriles in multicomponent reactions) .

Q. How can antiproliferative activity be systematically evaluated?

Methodological Answer:

  • Cell-Based Assays : Use MTT or SRB assays with IC50 determination (e.g., against MCF-7 or HeLa cell lines) .
  • Tubulin Polymerization Inhibition : Employ fluorescence-based assays to quantify disruption of microtubule dynamics .

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